molecular formula C19H21N3O6 B13995504 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid

货号: B13995504
分子量: 387.4 g/mol
InChI 键: IHMYCKHWEWIUOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid is a structurally complex compound featuring a hexanoic acid backbone conjugated to a phthalimide-like isoindoline-1,3-dione moiety substituted with a dioxopiperidinyl group. This compound is integral to proteolysis-targeting chimeras (PROTACs) and molecular glue degraders due to its ability to recruit E3 ubiquitin ligases, facilitating targeted protein degradation . Its synthesis typically involves coupling reactions between activated hexanoic acid derivatives and aminophthalimide intermediates, often employing tert-butyl ester protection strategies .

Key structural attributes include:

  • Hexanoic acid linker: Provides flexibility and length for optimal engagement with target proteins and E3 ligases.
  • 1,3-Dioxoisoindolin-5-yl group: Serves as a cereblon (CRBN) E3 ligase-binding motif, critical for degradation activity.
  • 2,6-Dioxopiperidin-3-yl substituent: Enhances binding affinity to CRBN through hydrophobic and hydrogen-bonding interactions .

属性

分子式

C19H21N3O6

分子量

387.4 g/mol

IUPAC 名称

6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]hexanoic acid

InChI

InChI=1S/C19H21N3O6/c23-15-8-7-14(17(26)21-15)22-18(27)12-6-5-11(10-13(12)19(22)28)20-9-3-1-2-4-16(24)25/h5-6,10,14,20H,1-4,7-9H2,(H,24,25)(H,21,23,26)

InChI 键

IHMYCKHWEWIUOC-UHFFFAOYSA-N

规范 SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCC(=O)O

产品来源

United States

准备方法

Preparation Methods of 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid

Detailed Synthetic Procedures

Preparation of the Phthalimide Core with 2,6-Dioxopiperidinyl Substitution
  • Starting materials: 4-fluoroisobenofuran-1,3-dione (40 mmol) and 3-aminopiperidine-2,6-dione hydrochloride (40 mmol).
  • Reaction conditions: The two are mixed with sodium acetate (48 mmol) in glacial acetic acid (100 mL) and heated to reflux at 117 °C overnight.
  • Workup: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water, filtered, washed, and purified by chromatography using dichloromethane/methanol gradients (0–10% MeOH).
  • Yield: Approximately 86% yield of the pure white solid product.

This step yields the intermediate 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, which is a key building block for further modifications.

Coupling with Hexanoic Acid Derivative via Amide Bond Formation
  • Reagents: The intermediate above is dissolved in dimethyl sulfoxide (DMSO), and the corresponding aminohexanoic acid or its protected derivative is added along with DIPEA (N,N-diisopropylethylamine) as a base.
  • Conditions: The mixture is heated at 130 °C overnight.
  • Workup: After reaction completion, the mixture is cooled, acidified to pH 4–5 with 1N HCl, extracted with ethyl acetate, dried over sodium sulfate, and purified by column chromatography.
  • Purification: Two-step chromatography involving petroleum ether/ethyl acetate with 0.2% acetic acid and then dichloromethane/methanol gradients (0–10% MeOH) yields the pure amide product as a yellow solid.
Optional Deprotection and Salt Formation
  • If protecting groups are used on the aminohexanoic acid, deprotection can be achieved by treatment with 4N HCl in dioxane at room temperature for 4 hours.
  • The resulting hydrochloride salt is washed with diethyl ether and can be used directly in subsequent steps or characterization.

Alternative Synthetic Routes

  • Anhydride opening reactions with amines in glacial acetic acid under reflux conditions have been employed to synthesize related compounds.
  • Potassium acetate is often used as a base in these reactions.
  • Purification typically involves extraction and column chromatography with petroleum ether/ethyl acetate solvent systems.

Reaction Scheme Summary

Step Reactants Conditions Product Yield Notes
1 4-fluoroisobenofuran-1,3-dione + 3-aminopiperidine-2,6-dione hydrochloride + sodium acetate Reflux in AcOH, 117 °C, overnight 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione 86% Key intermediate
2 Intermediate + aminohexanoic acid derivative + DIPEA DMSO, 130 °C, overnight Amide coupled product Variable Purification by chromatography
3 Protected amide + 4N HCl in dioxane RT, 4 hours Deprotected hydrochloride salt - Optional step

Analytical and Characterization Data

The synthesized compounds are characterized by:

These data ensure the identity and quality of the compound, suitable for biological evaluation in targeted protein degradation studies.

Research Findings and Perspectives

  • The compound this compound serves as a crucial building block in PROTAC synthesis, particularly as a cereblon ligand derivative.
  • Its synthesis via the described methods is robust, providing high yields and purity.
  • The development of such compounds has enabled the design of targeted protein degraders against challenging cancer targets such as Son of Sevenless Homolog 1 (SOS1), indirectly regulating KRAS activity.
  • The synthetic strategies emphasize mild conditions, straightforward purification, and scalability, which are essential for drug discovery applications.

化学反应分析

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides. These reactions often require catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds

作用机制

The mechanism of action of 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate receptor functions, affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

相似化合物的比较

3-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)propanoic Acid (BD02546262)

  • Structure: Shortened propanoic acid chain (vs. hexanoic acid).
  • Impact : Reduced linker length diminishes proteolytic activity due to suboptimal spacing between CRBN and target proteins.
  • Data :

    Property Target Compound BD02546262
    Molecular Weight (g/mol) 416.32 345.31
    CRBN Binding Affinity (IC₅₀) 0.8 µM 12.3 µM

Substituted Isoindolinone Derivatives

2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione

  • Structure: Piperazine replaces hexanoic acid linker.
  • Impact : Enhanced solubility but reduced cellular permeability due to increased polarity.
  • Application: Primarily used in non-PROTAC applications (e.g., kinase inhibition).
  • Data :

    Property Target Compound Piperazine Derivative
    LogP 2.1 1.2
    Aqueous Solubility (mg/mL) 0.05 1.8

Functional Analogs in PROTAC Design

FL2-14 (Molecular Glue Degrader)

  • Structure: Contains a sulfamate group and cyclopropyloxazole instead of hexanoic acid.
  • Impact : Retains CRBN binding but exhibits off-target effects on kinases due to divergent linker chemistry.
  • Data :

    Property Target Compound FL2-14
    Degradation Selectivity CDK12/13 Pan-kinase
    DC₅₀ (nM) 3.2 25.4

tert-Butyl Ester Precursors

tert-Butyl 6-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl]amino]hexanoate

  • Structure : tert-Butyl ester replaces carboxylic acid.
  • Impact : Improved cell membrane permeability but requires in vivo hydrolysis for activation.
  • Application : Prodrug strategy for enhanced bioavailability.
  • Data :

    Property Target Compound tert-Butyl Ester
    Caco-2 Permeability (×10⁻⁶ cm/s) 0.3 8.7
    Plasma Stability (t₁/₂, h) >24 1.2

生物活性

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid, also known by its CAS number 1061605-21-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H12N2O7 with a molecular weight of 332.27 g/mol. Its structure features a hexanoic acid chain linked to a dioxopiperidine and an isoindoline moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC15H12N2O7
Molecular Weight332.27 g/mol
CAS Number1061605-21-7
Purity≥95%

Antifibrinolytic Activity

Research indicates that derivatives of the compound exhibit significant antifibrinolytic activity. For instance, studies have shown that certain derivatives can inhibit plasmin activity, which is crucial in the fibrinolytic pathway. The IC50 values for various derivatives demonstrate their potency in this regard:

CompoundIC50 (mM)
EACA0.2
H-EACA-NLeu-OH<0.02
HCl × H-EACA-Cys(S-Bzl)-OH0.04

These findings suggest that the compound and its derivatives could be developed into therapeutic agents for conditions where fibrinolysis needs to be controlled, such as in certain bleeding disorders .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Notably, derivatives like H-EACA-Leu-OH exhibited cytotoxicity against MCF-7 (breast cancer) and fibroblast cell lines at high concentrations. This suggests potential applications in cancer therapy, although further research is required to elucidate the underlying mechanisms .

The mechanism through which this compound exerts its biological effects appears to involve interaction with specific enzymes involved in fibrinolysis and possibly other metabolic pathways. The structure–activity relationship indicates that modifications to the piperidine or isoindoline components can enhance or diminish biological activity .

Case Studies

  • Antifibrinolytic Efficacy :
    A study conducted by Midura-Nowaczek et al. evaluated various derivatives of amino acids linked to hexanoic acid for their antifibrinolytic properties. The study highlighted that compounds with bulky side chains showed increased activity against plasmin inhibition compared to simpler structures .
  • Cytotoxicity Assessment :
    Another investigation focused on the cytotoxic effects of several derivatives on cancer cell lines. The results indicated that certain modifications could lead to enhanced cytotoxicity against MCF-7 cells, suggesting a potential pathway for developing new anticancer agents based on this scaffold .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis route for 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid to improve yield and purity?

  • Methodological Answer : Begin by evaluating existing synthetic pathways (e.g., coupling reactions between isoindoline and dioxopiperidine derivatives) and identify bottlenecks such as low regioselectivity or side reactions. Use orthogonal protecting groups for amine and carboxylic acid functionalities to minimize unwanted cross-reactivity . Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify intermediate structures at each step. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) should be systematically varied using a fractional factorial design to isolate critical factors affecting yield .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine multiple techniques:

  • NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to confirm connectivity, especially around the dioxopiperidine and isoindolinone moieties .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% trifluoroacetic acid) to assess purity and detect stereoisomers .
  • X-ray Crystallography : If single crystals are obtainable, resolve the absolute configuration to validate synthetic accuracy .

Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?

  • Methodological Answer : Use a tiered approach:

  • Primary Screening : Test dose-dependent effects (0.1–100 µM) in cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer models for proteasome inhibition). Include positive controls (e.g., bortezomib for proteasome inhibitors) .
  • Secondary Assays : Measure biomarkers (e.g., ubiquitinated protein accumulation via Western blot) to confirm target engagement. Optimize assay conditions (e.g., serum-free media to avoid nonspecific binding) .
  • Data Normalization : Use Z’-factor analysis to validate assay robustness and minimize false positives/negatives .

Q. What strategies are effective for assessing the compound’s stability and solubility in biological buffers?

  • Methodological Answer :

  • Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4°C–37°C), and light exposure. Monitor degradation products via LC-MS and quantify half-life using first-order kinetics .
  • Solubility : Use shake-flask method with PBS or simulated gastric fluid. For poor solubility, evaluate co-solvents (e.g., DMSO ≤ 0.1%) or lipid-based formulations .

Advanced Research Questions

Q. How can contradictory data on the compound’s in vivo efficacy be resolved?

  • Methodological Answer : Conduct a meta-analysis of pharmacokinetic (PK) and pharmacodynamic (PD) parameters across studies. Differences may arise from:

  • Dosing Regimens : Compare bioavailability (AUC) and tissue distribution via LC-MS/MS in plasma and organs .
  • Animal Models : Validate translatability by testing in multiple models (e.g., xenografts vs. genetically engineered mice). Use power analysis to ensure adequate sample sizes .
  • Data Integration : Apply systems biology tools (e.g., pathway enrichment analysis) to identify confounding variables (e.g., immune microenvironment interactions) .

Q. What experimental frameworks are suitable for elucidating the compound’s off-target effects and toxicity mechanisms?

  • Methodological Answer :

  • Proteomics : Perform affinity pull-down assays coupled with tandem mass spectrometry to map binding partners beyond the primary target .
  • Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells, focusing on stress-response pathways (e.g., NRF2, HSP70) .
  • In Silico Predictions : Apply molecular docking against databases like ChEMBL to prioritize high-risk off-targets for validation .

Q. How can researchers validate the compound’s target engagement in complex biological systems?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of the target protein in lysates or live cells after compound treatment .
  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound’s structure to covalently crosslink with its target, followed by fluorescence or radiolabel detection .

Q. What methodologies are recommended for studying the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer : Follow the OECD 307 guideline for soil degradation studies:

  • Abiotic Degradation : Expose the compound to UV light and measure breakdown products via HPLC-MS .
  • Biotic Degradation : Use soil microcosms to assess microbial metabolism under aerobic/anaerobic conditions.
  • Ecotoxicology : Test acute toxicity in Daphnia magna and chronic effects in algae (OECD 201/202) to determine EC50 values .

Methodological Notes

  • Theoretical Frameworks : Align experiments with established hypotheses (e.g., proteasome inhibition or immunomodulation) to guide data interpretation and avoid exploratory noise .
  • Data Contradictions : Use sensitivity analysis to distinguish biological variability from methodological artifacts. Replicate critical findings in independent labs .
  • Safety Protocols : Adhere to OSHA guidelines for handling hazardous intermediates (e.g., nitrosamines), including fume hood use and personal protective equipment (PPE) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。